3-(Trifluoromethyl)-5-vinylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1147939-23-8 |
|---|---|
Molecular Formula |
C8H6F3N |
Molecular Weight |
173.13 g/mol |
IUPAC Name |
3-ethenyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-6-3-7(5-12-4-6)8(9,10)11/h2-5H,1H2 |
InChI Key |
POISTXCWVJGXPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Isomeric Analysis of 5-vinyl-3-(trifluoromethyl)pyridine for Pharmaceutical Applications
Introduction & Significance
In the landscape of modern drug discovery, the precise structural characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. Heterocyclic compounds, particularly substituted pyridines, are prevalent scaffolds in medicinal chemistry. 5-vinyl-3-(trifluoromethyl)pyridine represents a molecule of significant interest, combining the reactive vinyl moiety, a versatile synthetic handle, with the metabolism-blocking and electronically-modulating trifluoromethyl group.[1] The presence of these functional groups makes it a valuable, albeit complex, building block.
The isomeric purity of such a molecule is not an academic exercise; it is a critical quality attribute. Different isomers, particularly constitutional (positional) isomers, can exhibit vastly different pharmacological activities, toxicity profiles, and pharmacokinetic properties. An unintended isomer present as an impurity can lead to failed clinical trials or adverse patient outcomes. Therefore, a robust, validated analytical strategy to ensure isomeric purity is paramount.
This guide provides a comprehensive framework for the separation, identification, and quantification of potential isomers of 5-vinyl-3-(trifluoromethyl)pyridine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice.
Profile of Potential Isomers
The synthetic routes to multi-substituted pyridines can often yield a mixture of constitutional isomers.[2][3][4] Understanding the likely isomeric impurities is the first step in developing a specific analytical method. For 5-vinyl-3-(trifluoromethyl)pyridine, the primary concern is the formation of other constitutional isomers where the vinyl and trifluoromethyl groups are located at different positions on the pyridine ring.
| Isomer Name | Structure | Key Differentiating Features |
| 5-vinyl-3-(trifluoromethyl)pyridine (Target) | c1(C=C)cc(cn(c1)C(F)(F)F) | Meta-relationship between the two substituents. Unique proton and carbon chemical shifts and coupling patterns in NMR. |
| 2-vinyl-4-(trifluoromethyl)pyridine | c1(C=C)ncc(cc1)C(F)(F)F | Ortho/para relationship. Different fragmentation in MS and distinct NMR spectrum. |
| 2-vinyl-5-(trifluoromethyl)pyridine | c1(C=C)nccc(c1)C(F)(F)F | Ortho/meta relationship. Unique NMR and MS profiles. |
| 4-vinyl-2-(trifluoromethyl)pyridine | c1c(C=C)cnc(c1)C(F)(F)F | Para/ortho relationship. Symmetrical considerations may influence NMR spectra. |
| ... (other permutations) | ... | Each isomer will have a unique spectroscopic and chromatographic profile. |
Note: This table is not exhaustive but represents the most probable positional isomers based on common pyridine synthesis reactions.
Analytical Strategy: A Multi-modal Approach
No single technique can definitively separate, identify, and quantify all potential isomers with the required level of confidence for pharmaceutical applications. A multi-modal strategy, leveraging the strengths of both chromatography and spectroscopy, is essential. This workflow ensures both separation of isomers and unambiguous structural confirmation.
Caption: Overall analytical workflow for isomeric analysis.
Chromatographic Separation Techniques
The cornerstone of isomeric analysis is achieving baseline separation. The choice of chromatography depends on the physicochemical properties of the isomers, such as volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Initial Screening
Rationale: GC is an excellent first-pass technique for relatively volatile and thermally stable molecules like substituted pyridines.[5] The high efficiency of capillary GC columns can often resolve closely related isomers. Coupling with a mass spectrometer provides immediate mass information and fragmentation patterns, which serve as a "fingerprint" for each isomer, aiding in preliminary identification.[6][7][8]
Experimental Protocol: GC-MS Screening
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column.
-
GC Conditions:
-
Column: Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Compare the retention times and mass fragmentation patterns of all observed peaks. Positional isomers will have the same molecular ion but will often exhibit different relative abundances of fragment ions.
High-Performance Liquid Chromatography (HPLC) for Quantification
Rationale: HPLC is the workhorse for purity analysis and quantification in the pharmaceutical industry due to its robustness, versatility, and high precision.[9] For trifluoromethylated aromatic compounds, columns with alternative selectivities (e.g., PFP - pentafluorophenyl) can provide enhanced separation by leveraging dipole-dipole and π-π interactions that differ between isomers.[10]
Experimental Protocol: HPLC-UV Quantitative Method
-
Sample Preparation: Accurately weigh and dissolve the sample in mobile phase to a final concentration of ~0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm). A standard C18 column should also be screened.
-
Mobile Phase: Isocratic or gradient elution. Start with a 50:50 mixture of Acetonitrile and Water (with 0.1% Formic Acid). Optimize the ratio to achieve baseline separation (≥1.5) for all isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or at the λmax of the parent compound.
-
-
Quantification: Use an area percent normalization method for a purity assay, assuming all isomers have a similar response factor. For accurate impurity quantification, a reference standard for the specific isomer is required.
Spectroscopic Identification and Structural Elucidation
While chromatography separates the isomers, spectroscopy provides the definitive structural proof.
Mass Spectrometry (MS)
As mentioned in the GC-MS section, the fragmentation patterns of constitutional isomers are often distinct. In LC-MS, soft ionization techniques like Electrospray Ionization (ESI) will primarily yield the protonated molecular ion [M+H]+. Tandem MS (MS/MS) can then be used to induce fragmentation, providing structural information to differentiate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of isomers. A full suite of experiments (1H, 13C, and 19F NMR) is required.[11][12][13]
-
¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between the protons on the pyridine ring are diagnostic. The substitution pattern dictates the number of protons and their splitting patterns (e.g., doublet, triplet, doublet of doublets). The vinyl group protons will also show characteristic shifts and couplings.
-
¹³C NMR: Provides the number of unique carbon environments, which can differ between isomers.
-
¹⁹F NMR: This is a particularly powerful probe for this molecule.[14][15] The trifluoromethyl group gives a strong, simple signal (usually a singlet unless coupled to nearby protons). The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, making it a superb tool for distinguishing positional isomers.[16][17][18]
Caption: Logic flow for NMR-based structure elucidation.
Method Validation for Regulatory Compliance
For use in a drug development setting, the developed analytical method (primarily the quantitative HPLC method) must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20][21] Validation demonstrates that the method is reliable and fit for its intended purpose.
Key validation parameters include:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak purity analysis (DAD), baseline resolution from known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for the API. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | No significant change in results with varied parameters (e.g., pH, flow rate). |
This table is a summary. Refer to the full ICH Q2(R1) guideline for detailed requirements.[22]
Conclusion
The isomeric analysis of 5-vinyl-3-(trifluoromethyl)pyridine demands a rigorous, multi-faceted approach. A strategy built on the orthogonal separation power of chromatography (GC and HPLC) and the definitive identification capabilities of spectroscopy (MS and NMR) provides the highest degree of confidence. Initial screening by GC-MS allows for rapid identification of potential isomers, guiding the development of a robust, quantitative HPLC method. Final, unambiguous structural confirmation rests on a complete NMR analysis, with ¹⁹F NMR serving as a particularly decisive tool. By following this framework and adhering to the principles of analytical method validation, researchers and drug developers can ensure the isomeric purity, and thus the safety and quality, of this important pharmaceutical building block.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
-
PubMed. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Available from: [Link]
-
ResearchGate. HPLC analysis of the products of C 20 H 10 trifluoromethylation. Available from: [Link]
-
Wiley Online Library. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]
-
Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Available from: [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available from: [Link]
-
Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
ChemRxiv. High-Resolution Photoelectron Spectroscopy of the Pyridinide Isomers. Available from: [Link]
-
Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC and LC Analysis. Available from: [Link]
-
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]
-
PubMed. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]
-
ResearchGate. HPLC analysis of the [18F]trifluoromethylation reaction. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link]
-
National Center for Biotechnology Information. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: [Link]
-
Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available from: [Link]
-
National Center for Biotechnology Information. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Available from: [Link]
-
National Center for Biotechnology Information. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Available from: [Link]
-
MDPI. A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N’-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jeolusa.com [jeolusa.com]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. jordilabs.com [jordilabs.com]
- 21. fda.gov [fda.gov]
- 22. ICH Official web site : ICH [ich.org]
Methodological & Application
Polymerization techniques for 3-(Trifluoromethyl)-5-vinylpyridine monomers
Application Note: Advanced Polymerization Protocols for 3-(Trifluoromethyl)-5-vinylpyridine (TFMVP)
Introduction: The Fluorinated Pyridine Challenge
The monomer This compound (TFMVP) represents a unique class of functional building blocks. It combines the pH-responsiveness of the pyridine ring with the lipophobicity and chemical resistance of the trifluoromethyl (
Why this matters:
-
Electronic Deactivation: The
group is strongly electron-withdrawing ( ). This lowers the electron density of the vinyl bond, making it susceptible to alternating copolymerization with electron-rich monomers (e.g., vinyl ethers). -
Catalyst Poisoning: The pyridine nitrogen is a Lewis base (
due to suppression). While less basic than unsubstituted pyridine, it remains capable of coordinating with transition metals, complicating Atom Transfer Radical Polymerization (ATRP). -
Solubility Profile: The fluorinated moiety renders the resulting polymer hydrophobic and potentially insoluble in standard aqueous buffers, necessitating specific organic solvent protocols.
This guide outlines two robust methodologies: RAFT (Recommended for versatility) and ICAR ATRP (Recommended for complex architectures), specifically optimized for TFMVP.
Pre-Polymerization: Monomer Purification
Critical Step: Commercial TFMVP is stabilized with polymerization inhibitors (typically 4-tert-butylcatechol or hydroquinone). Failure to remove these results in unpredictable induction periods and broad dispersity (
Protocol:
-
Basic Alumina Column: Pass the liquid monomer through a short column of basic alumina (Brockmann Grade I). The alumina traps the acidic phenolic inhibitors.
-
Ratio: 5 g Alumina per 10 g Monomer.
-
Solvent: None (Neat) or minimal Dichloromethane (DCM) if viscosity is high.
-
-
Degassing: Collect the purified monomer and immediately sparge with dry Nitrogen (
) for 15 minutes. -
Storage: Use immediately or store at -20°C under Argon.
Method A: RAFT Polymerization (The Gold Standard)
Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method for TFMVP because it relies on organic Chain Transfer Agents (CTAs) rather than metal catalysts, bypassing the issue of pyridine-metal coordination.
Mechanism Selection
-
CTA Choice: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate (CDB) .
-
Reasoning: TFMVP is a "More Activated Monomer" (MAM) similar to styrene. Dithiobenzoates provide the high transfer coefficients (
) required for control. Trithiocarbonates are a valid, lower-odor alternative.
-
-
Solvent: 1,4-Dioxane or DMF. (Avoid alcohols due to potential transesterification if using ester-based CTAs, though less relevant here).
Experimental Protocol
| Component | Role | Molar Eq.[1][2][3][4][5][6][7] | Mass/Vol (Example) |
| TFMVP | Monomer | 200 | 2.00 g |
| CPADB | CTA | 1 | 15.0 mg |
| AIBN | Initiator | 0.2 | 1.7 mg |
| 1,4-Dioxane | Solvent | N/A | 2.0 mL (50% w/v) |
Step-by-Step Workflow:
-
Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve CPADB and AIBN in 1,4-Dioxane. Add the purified TFMVP monomer.
-
Degas: Perform three Freeze-Pump-Thaw (FPT) cycles.
-
Freeze: Liquid
(10 min). -
Pump: Vacuum < 100 mTorr (15 min).
-
Thaw: Warm water bath (until liquid).
-
Backfill: High-purity Nitrogen.
-
-
Polymerize: Immerse the sealed tube in a thermostated oil bath at 70°C .
-
Time: 12–24 hours (Target conversion < 80% to preserve "livingness").
-
-
Quench: Plunge tube into liquid nitrogen and expose to air.
-
Purification:
-
Dilute with minimal THF.
-
Precipitate dropwise into cold Hexane (TFMVP polymer is likely insoluble in aliphatic hydrocarbons).
-
Filter and dry under vacuum at 40°C for 24h.
-
Method B: ICAR ATRP (High Precision)
If RAFT is unsuitable (e.g., sulfur intolerance in end-application), Initiators for Continuous Activator Regeneration (ICAR) ATRP is required. Standard ATRP fails because the pyridine ring competes with the ligand for the Copper (Cu) catalyst.
Key Modification: Use a strongly binding ligand (Me6TREN ) and low ppm Cu loading to minimize coordination errors.
Catalytic System
-
Ligand: Tris[2-(dimethylamino)ethyl]amine (Me6TREN ).[3]
-
Catalyst:
(added as the deactivator, reduced in situ). -
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Reducing Agent: AIBN (Thermal radical source to regenerate Cu(I)).
Experimental Protocol
| Component | Role | Molar Eq.[1][2][3][4][5][6][7] |
| TFMVP | Monomer | 100 |
| EBiB | Initiator | 1 |
| Catalyst Precursor | 0.05 (500 ppm) | |
| Me6TREN | Ligand | 0.1 |
| AIBN | Radical Source | 0.05 |
| Anisole | Solvent | 50% v/v |
Procedure:
-
Stock Solution: Prepare a stock solution of
/Me6TREN in DMF (complex forms immediately, turning green/blue). -
Mixing: Add Monomer, EBiB, AIBN, and Catalyst solution to the Schlenk flask.
-
Degas: Nitrogen sparge for 30 mins (FPT is preferred but sparging is acceptable for ICAR).
-
Reaction: Heat to 65°C . The AIBN generates radicals which reduce
to active . -
Stop Condition: Terminate at ~60% conversion to avoid high viscosity trapping the catalyst.
Visualization of Workflows
Figure 1: Decision Matrix & RAFT Workflow
Caption: Optimized workflow for TFMVP polymerization. RAFT is the primary recommendation due to robustness against pyridine-metal coordination.
Characterization & Analytics
Due to the fluorinated nature of TFMVP, standard characterization requires adjustment.
A. Nuclear Magnetic Resonance (NMR)
-
NMR: Broadening of peaks is expected. Key diagnostic signals:
-
Pyridine aromatic protons:
7.5–8.5 ppm. -
Backbone (
): 1.5–2.5 ppm.[3]
-
-
NMR: The most reliable method for purity and conversion.
-
Monomer
: Sharp singlet. -
Polymer
: Broadened/shifted peak. Integration of these two allows precise conversion calculation without overlap from solvent peaks.
-
B. Gel Permeation Chromatography (GPC/SEC)
-
Problem: Vinylpyridine polymers stick to standard PS/DVB columns due to interaction with residual silanols or packing material.
-
Solution: Use DMF + 0.05M LiBr as the eluent. The Lithium salt shields the dipole interactions.
-
Standards: Calibrate against Polystyrene (PS) or Poly(methyl methacrylate) (PMMA) standards. Note that hydrodynamic volume will differ; report as "Apparent
".
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6][8][9] Australian Journal of Chemistry, 58(6), 379–410. Link
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link
-
Convertine, A. J., et al. (2009). Direct Synthesis of Thermally Responsive Poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) Diblock Copolymers via RAFT Polymerization. Macromolecules, 42(7), 2329–2338. Link
-
Boyer, C., et al. (2011). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 116(3), 1478–1558. Link
-
Kavitha, A. A., & Singha, N. K. (2009). Synthesis of Fluorinated Copolymers by RAFT Polymerization. Macromolecules, 42(5), 1591–1599. Link
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. researchgate.net [researchgate.net]
- 3. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization [mdpi.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction: Functionalization of 3-(Trifluoromethyl)pyridine
Introduction: The Strategic Importance of Functionalized Trifluoromethylpyridines
The 3-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The incorporation of the trifluoromethyl (-CF₃) group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, the development of robust and versatile methods for the functionalization of this heterocyclic core is of paramount importance for the rapid generation of novel molecular entities in drug discovery and development.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds.[2][3] This application note provides a comprehensive guide to the parameters and protocols for the successful Heck functionalization of 3-halo-5-(trifluoromethyl)pyridines, addressing the unique challenges posed by this electron-deficient heterocyclic system.
Core Principles and Mechanistic Considerations
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-(trifluoromethyl)pyridine.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[4]
The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group makes the 3-halo-5-(trifluoromethyl)pyridine substrate particularly challenging. These electronic effects can influence the rate of oxidative addition and the stability of the organopalladium intermediates.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Critical Parameters for Success: A Deep Dive
The successful execution of a Heck reaction on 3-halo-5-(trifluoromethyl)pyridine hinges on the careful selection and optimization of several key parameters.
Choice of Palladium Precatalyst and Ligand
The combination of the palladium source and the ancillary ligand is the most critical factor in achieving high catalytic activity and stability.
-
Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pd(OAc)₂ is often preferred due to its air stability and facile in situ reduction to the active Pd(0) species.[4]
-
Ligands: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytic species.
-
Buchwald-type biaryl phosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging cross-coupling reactions. Their steric bulk and electron-donating properties facilitate the formation of the active monoligated Pd(0) species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.
-
Triphenylphosphine (PPh₃): While a standard ligand for many Heck reactions, it may be less effective for this challenging substrate and can lead to catalyst decomposition at higher temperatures.
-
The Role of the Base
The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can significantly impact reaction rates and yields.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used. Their solid-liquid biphasic nature can sometimes lead to more controlled reactions.
-
Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed. However, with electron-deficient pyridines, the potential for nucleophilic attack by the amine on the pyridine ring should be considered.
-
Hindered Amine Bases: For particularly challenging substrates, more sterically hindered and less nucleophilic bases like N-cyclohexyl-N-methylcyclohexylamine can be beneficial.
Solvent Selection
The solvent must be able to dissolve the reactants and maintain the catalyst in an active state, often at elevated temperatures.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be used, sometimes in combination with a co-solvent.
-
Aqueous Systems: In some cases, phosphine-free Heck reactions can be performed in water, offering a greener alternative.[5]
Reaction Temperature and Time
Heck reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-140 °C. The optimal temperature will depend on the specific catalyst system and the reactivity of the substrates. Reaction times can vary from a few hours to 24 hours. Microwave irradiation can be a valuable tool to significantly reduce reaction times, as demonstrated in similar couplings.[6]
Data Presentation: Parameter Optimization
The following table summarizes key parameters and their typical ranges for the Heck functionalization of 3-halo-5-(trifluoromethyl)pyridine.
| Parameter | Recommended Options | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable and readily form the active Pd(0) species. |
| Ligand | XPhos, SPhos, P(tBu)₃, NHCs | Bulky, electron-rich ligands facilitate oxidative addition with electron-deficient substrates. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Regenerates the Pd(0) catalyst; inorganic bases are often a good starting point. |
| Solvent | DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents maintain catalyst activity and substrate solubility. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for these challenging substrates. |
| Reactant Ratio | 1.0 : 1.2 - 1.5 (Aryl Halide : Alkene) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl halide. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for initial optimization and difficult couplings. |
Experimental Protocol: A Representative Example
This protocol describes a general procedure for the Heck coupling of 3-bromo-5-(trifluoromethyl)pyridine with n-butyl acrylate.
Materials:
-
3-bromo-5-(trifluoromethyl)pyridine
-
n-butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Add K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add 3-bromo-5-(trifluoromethyl)pyridine (e.g., 1.0 mmol, 1.0 equiv) followed by n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
Encountering challenges is a common aspect of optimizing cross-coupling reactions. Here are some insights for troubleshooting the Heck functionalization of 3-(trifluoromethyl)pyridine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base/solvent | - Screen different ligands (e.g., SPhos, P(tBu)₃).- Increase the reaction temperature in increments.- Switch to a different base (e.g., Cs₂CO₃) or solvent (e.g., DMAc). |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure the reaction is under a strictly inert atmosphere.- Use a higher ligand-to-palladium ratio.- Consider a more robust ligand (e.g., an NHC). |
| Side Product Formation | - Alkene isomerization- Homocoupling of the aryl halide | - Add a halide salt (e.g., LiCl) to suppress isomerization.- Optimize the reaction temperature and time to minimize side reactions. |
Conclusion
The Heck reaction is a powerful and versatile tool for the functionalization of the medicinally important 3-(trifluoromethyl)pyridine core. While the electron-deficient nature of this substrate presents unique challenges, a systematic approach to the optimization of catalyst, ligand, base, and solvent can lead to high-yielding and robust protocols. The insights and procedures detailed in this application note provide a solid foundation for researchers and drug development professionals to successfully employ the Heck reaction in their synthetic endeavors.
References
-
Troubleshooting a difficult Heck reaction - Reddit. (2024). Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - National Institutes of Health. (2013). Available at: [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - Beilstein Journals. (2017). Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (2018). Available at: [Link]
-
The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed. (2010). Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - National Library of Medicine. (2023). Available at: [Link]
Sources
- 1. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Fluorinated Pyridine Polymers Using Vinyl Precursors
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of fluorinated pyridine polymers. It details two distinct, field-proven protocols: Block Copolymerization via RAFT (for self-assembling nanostructures) and Post-Polymerization Quaternization (for ionic fluorinated surfaces).
Introduction & Strategic Rationale
Fluorinated pyridine polymers represent a critical class of functional materials at the intersection of hydrophobicity and stimuli-responsiveness . The pyridine ring provides pH-sensitivity and coordination sites for metal ions or drugs, while fluorinated segments introduce low surface energy, chemical resistance, and unique self-assembly phases (e.g., fluorous micellization).
This guide addresses two primary synthetic challenges:
-
Controlled Architecture: synthesizing amphiphilic block copolymers (e.g., for drug encapsulation) using Reversible Addition-Fragmentation chain Transfer (RAFT).
-
Direct Functionalization: converting standard poly(vinylpyridine) into fluorinated polyelectrolytes via quantitative quaternization (e.g., for antimicrobial membranes).
Materials & Precursor Selection[1][2][3]
Selection of the vinyl precursor governs the polymerization mechanism.
| Precursor Class | Specific Monomer | Application | Polymerization Method |
| Vinylpyridine (Basic) | 4-Vinylpyridine (4VP) | pH-responsive blocks, H-bonding | RAFT, ATRP, FRP |
| Fluorinated Methacrylate | 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Hydrophobic/Fluorous block | RAFT, ATRP |
| Fluorinated Styrenic | 2,3,4,5,6-Pentafluorostyrene (PFS) | Low dielectric, π-π stacking | RAFT, NMP |
| Fluoroalkyl Halide | 2,2,2-Trifluoroethyl iodide | Post-polymerization quaternization | Nucleophilic Substitution |
Expert Insight: Commercial 4VP usually contains polymerization inhibitors (e.g., TBC). These must be removed via basic alumina column chromatography or vacuum distillation immediately prior to use to ensure reproducible kinetics.
Protocol A: Synthesis of Fluorinated Block Copolymers via RAFT
Target Material: Poly(2,2,2-trifluoroethyl methacrylate)-block-Poly(4-vinylpyridine) (PTFEMA-b-P4VP)
This protocol uses a "Macro-CTA" approach.[1] We first synthesize the fluorinated block (PTFEMA) to serve as the Chain Transfer Agent (CTA) for the second block (4VP). This order is preferred because methacrylates typically have higher propagation rate constants (
Experimental Workflow Diagram
Figure 1: Sequential RAFT polymerization workflow for synthesizing fluorinated block copolymers.
Detailed Methodology
Step 1: Synthesis of PTFEMA Macro-CTA
-
Stoichiometry: Target a Degree of Polymerization (DP) of 50.
-
Molar Ratio: [TFEMA] : [CTA] : [AIBN] = 50 : 1 : 0.2.
-
Note: A low initiator concentration minimizes "dead" chains.
-
-
Setup: In a Schlenk tube, dissolve TFEMA (2.0 g, 11.9 mmol), CTA (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB) (52 mg, 0.24 mmol), and AIBN (7.8 mg, 0.048 mmol) in 1,4-dioxane (2.0 mL).
-
Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen (critical for RAFT). Backfill with Nitrogen.[1][2][3]
-
Polymerization: Immerse in a preheated oil bath at 70°C for 18–24 hours.
-
Purification: Quench by cooling to 0°C. Precipitate dropwise into excess cold hexane. Filter and dry under vacuum.[2]
-
Validation: Check
H NMR for disappearance of vinyl protons (5.6, 6.1 ppm) and appearance of polymer backbone signals.
-
Step 2: Chain Extension with 4-Vinylpyridine
-
Stoichiometry: Target a 4VP block length of 100 units.
-
Ratio: [4VP] : [PTFEMA-Macro-CTA] : [AIBN] = 100 : 1 : 0.2.
-
-
Setup: Dissolve the purified PTFEMA-Macro-CTA and 4VP monomer in DMF (Dimethylformamide). DMF is chosen for its solvency of both blocks.
-
Polymerization: Degas (freeze-pump-thaw) and heat to 70°C for 24 hours.
-
Isolation: Precipitate the diblock copolymer into diethyl ether. The fluorinated block is soluble in ether, but the diblock will precipitate if the 4VP segment is sufficiently long.
-
Characterization:
-
GPC: Observe a shift to lower elution volume (higher MW) compared to the Macro-CTA.
-
Solubility Test: The product should form micelles in methanol (selective solvent for P4VP) or chloroform (selective for PTFEMA).
-
Protocol B: Post-Polymerization Fluorination (Quaternization)
Target Material: Poly(N-(2,2,2-trifluoroethyl)-4-vinylpyridinium iodide)
This route is ideal for creating antimicrobial surfaces or anion-exchange membranes . It converts the neutral pyridine nitrogen into a cationic, fluorinated center.
Reaction Mechanism
Figure 2: Mechanism of post-polymerization quaternization.
Detailed Methodology
-
Pre-Polymer Synthesis: Synthesize or purchase Poly(4-vinylpyridine) (P4VP). (MW ~50,000 g/mol is standard).
-
Solvent System: Dissolve P4VP (1.0 g, ~9.5 mmol repeating units) in a mixture of Nitromethane:Methanol (10:1 v/v) .
-
Why? Nitromethane has a high dielectric constant which stabilizes the transition state of the quaternization reaction (Menschutkin reaction).
-
-
Reagent Addition: Add 2,2,2-trifluoroethyl iodide in excess (1.5 equivalents, ~14.25 mmol).
-
Safety Note: Alkyl iodides are alkylating agents. Use a fume hood.
-
-
Reaction: Reflux at 60°C for 48 hours under inert atmosphere. The solution typically turns from clear to yellow/orange.
-
Purification:
-
Precipitate the polymer into ethyl acetate (removes unreacted iodide).
-
Redissolve in methanol and dialyze against water if high purity is required for biological assays.
-
-
Quantification of Fluorination:
-
Use
H NMR in DMSO- . -
Compare the integral of the pyridine ring protons (
-protons shift downfield from ~8.2 ppm to ~8.8 ppm upon quaternization) to the new signal.
-
Summary of Characterization Parameters
| Technique | Parameter | Expected Result (Protocol A) | Expected Result (Protocol B) |
| Composition | Distinct peaks for | Downfield shift of Pyridine peaks; new | |
| Fluorine Content | Single peak ~ -74 ppm (trifluoro group). | Single peak ~ -70 to -72 ppm. | |
| GPC (SEC) | Molecular Weight | Monomodal distribution; PDI < 1.2 (Controlled). | Not recommended (cationic polymers stick to columns). |
| DSC | Thermal Transitions | Two | Single, high |
References
-
RAFT Polymerization of Fluorinated Block Copolymers
-
Poly(vinylpyridine)
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules (ACS). Link
-
-
Quaternization Protocols
-
Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Applied Polymer Science. Link
-
-
General Fluorinated Polymer Applications
Sources
Application Note: Selective Catalytic Hydrogenation of 3-(Trifluoromethyl)-5-vinylpyridine
Executive Summary
This guide details the protocol for the selective catalytic hydrogenation of 3-(Trifluoromethyl)-5-vinylpyridine to 3-(Trifluoromethyl)-5-ethylpyridine .
The transformation presents a classic chemo-selectivity challenge in heterocyclic chemistry: reducing an exocyclic alkene (vinyl group) without reducing the electron-deficient heteroaromatic ring (pyridine) or hydrogenolyzing the labile C-F bonds (trifluoromethyl group).
Key Takeaway: The use of Palladium on Carbon (Pd/C) under mild neutral conditions is the superior method for this transformation. Unlike Platinum (Pt) or Rhodium (Rh) catalysts, which are prone to reducing the pyridine ring, Pd/C maintains high selectivity for the alkene.
Mechanistic Insights & Catalyst Selection
The Selectivity Challenge
The substrate contains three reducible functionalities:
-
Vinyl Group (Alkene): The target for reduction.
-
Pyridine Ring: Susceptible to reduction to piperidine, especially under acidic conditions or with Pt/Rh catalysts.
-
Trifluoromethyl Group (Ar-CF
): Generally stable, but susceptible to hydrodefluorination under forcing conditions or with specific radical mechanisms.
Why Palladium (Pd/C)?
-
Alkene Preference: Palladium exhibits a high affinity for soft
-systems (alkenes/alkynes). The rate of alkene hydrogenation over Pd is orders of magnitude faster than the hydrogenation of the pyridine ring, provided the ring is not activated by protonation. -
Ring Preservation: Unlike Platinum (IV) oxide (Adams' catalyst), which is the gold standard for reducing pyridines to piperidines (often in acetic acid), Palladium is poor at reducing unactivated pyridine rings at low pressures.
-
Poisoning Mitigation: Pyridines can coordinate to the metal surface via the nitrogen lone pair, potentially "poisoning" the catalyst. However, for 3,5-disubstituted pyridines, the steric bulk and the electron-withdrawing nature of the CF
group reduce the basicity of the nitrogen, mitigating strong adsorption/poisoning compared to unsubstituted pyridine.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the targeted selectivity window.
Figure 1: Chemoselectivity landscape. The green path represents the optimized protocol.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: this compound (>95% purity).
-
Catalyst: 10% Pd/C (wet support, typically 50% H2O). Note: Wet catalyst is safer and reduces ignition risk.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous grade preferred but not strictly required.
-
Hydrogen Source: Hydrogen balloon (approx. 1 atm).
-
Equipment: 3-neck round bottom flask, magnetic stirrer, vacuum/gas manifold (Sch
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Trifluoromethyl)-5-vinylpyridine Intermediates
Case ID: PUR-TFVP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the purification and handling of 3-(Trifluoromethyl)-5-vinylpyridine (and its close analogs). This intermediate presents a dual challenge: the chemical instability of the vinyl group (prone to radical polymerization and oxidation) and the physicochemical properties of the pyridine ring (basic nitrogen causing chromatographic tailing, electron-deficient ring affecting solubility).
Successful isolation requires a "Stabilize-then-Purify" approach. The protocols below prioritize yield preservation and high-purity isolation suitable for downstream GMP or late-stage synthesis.
Module 1: Stabilization (The Critical First Step)
The Issue: Vinyl pyridines are notorious for spontaneous polymerization, often triggered by heat, light, or trace peroxides. The trifluoromethyl group adds lipophilicity but does not significantly stabilize the vinyl moiety.
Immediate Action: Upon reaction completion (e.g., after Heck coupling or Wittig olefination), you must introduce a radical inhibitor before any concentration step.
Recommended Inhibitors
| Inhibitor | Concentration | Usage Context | Removal Method |
| BHT (Butylated hydroxytoluene) | 50–200 ppm | General workup & rotary evaporation. | Chromatography or recrystallization. |
| 4-tert-Butylcatechol (TBC) | 100–500 ppm | Distillation (high boiling). | Caustic wash (NaOH) or alumina plug. |
| Hydroquinone | 500–1000 ppm | Long-term bulk storage. | Aqueous extraction. |
Workflow: Quench & Stabilize
-
Quench: Cool reaction mixture to <10°C.
-
Inhibit: Add BHT (100 ppm relative to expected product mass) directly to the organic layer during extraction.
-
Evaporate: Never exceed 35°C bath temperature during rotary evaporation. Do not distill to dryness unless necessary; keep as a concentrated oil if moving immediately to chromatography.
Module 2: Chromatographic Purification
The Issue: "Streaking" or "tailing." The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (
The Solution: Deactivate the silica surface using a competing base.
Protocol: TEA-Buffered Silica Chromatography
Materials:
Step-by-Step Procedure:
-
Pre-treatment: Prepare your mobile phase (e.g., 10% EtOAc in Hexanes) and add 1% v/v Triethylamine .
-
Slurry Packing: Slurry the silica in this TEA-containing solvent. Allow it to stand for 15 minutes. This neutralizes acidic sites.
-
Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-solvent.
-
Loading: Load the crude oil (dissolved in minimum mobile phase).
-
Elution: Run the gradient.
-
Note: The
group makes this molecule significantly less polar than non-fluorinated vinyl pyridine. It will elute faster (higher ).
-
-
Post-Run: Evaporate fractions at <35°C. Re-add 50 ppm BHT to the pooled fractions before final concentration.
Visualization: Chromatography Decision Logic
Caption: Decision matrix for selecting the appropriate stationary phase based on impurity profile.
Module 3: Heavy Metal Removal (Pd Scavenging)
The Issue: If synthesized via Heck or Suzuki coupling, Palladium (Pd) often coordinates to the pyridine nitrogen, making it difficult to remove via simple chromatography.
The Solution: Chemical scavenging using thiol-functionalized silica. This is superior to extraction for this lipophilic intermediate.
Protocol: Batch Scavenging
-
Dissolution: Dissolve the crude intermediate in THF or Ethyl Acetate (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure® TU (thiourea) resin.
-
Loading: Usually 3–4 equivalents relative to the Pd content (or 10–20 wt% of the crude mass if Pd content is unknown).
-
-
Incubation: Stir gently at room temperature for 4–12 hours.
-
Warning: Do not heat significantly, as this risks polymerization.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the resin.
-
Analysis: Check Pd levels via ICP-MS if GMP compliance is required.
Module 4: Storage & Stability
Once purified, the clock starts ticking again.
-
Temperature: Store at -20°C .
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Container: Amber glass (light protection).
-
Stabilizer: If storing for >1 week, ensure 50–100 ppm BHT is present.
Frequently Asked Questions (FAQ)
Q1: Can I use acid-base extraction to purify this? A: Proceed with extreme caution. While pyridines are basic, the 3-Trifluoromethyl group is strongly electron-withdrawing, which lowers the pKa of the pyridine nitrogen (likely to pKa ~2.5–3.0).
-
Risk:[3][4][5][6] To protonate it fully, you need a stronger acid (pH < 2). Strong acids can trigger vinyl polymerization or hydration of the double bond.
-
Verdict: Avoid acid extraction unless chromatography fails. If necessary, use cold dilute HCl (0.5 M) and work extremely fast.
Q2: My product turned from yellow oil to a brown gum overnight. What happened? A: This is likely radical polymerization .
-
Cause: Lack of inhibitor or exposure to heat/light.
-
Recovery: Attempt to dissolve the gum in EtOAc. The polymer is often insoluble.[7] Filter off the solid polymer and re-purify the filtrate immediately, adding BHT.
Q3: Can I distill this intermediate? A: Only under high vacuum (<1 mbar) . Because of the vinyl group, the boiling point must be kept low. Use a Kugelrohr apparatus.
-
Requirement: You MUST add a non-volatile inhibitor (like TBC or sulfur) to the distillation pot. Distilling without inhibitor will likely result in the pot contents solidifying (polymerizing) explosively or seizing.
References
-
Stabilization of Vinyl Pyridines
- Method: Use of polymerization inhibitors (polysulfides, catechols)
-
Source: U.S. Patent 2,861,997. Stabilization of methyl, vinyl pyridine. Link
-
Chromatographic Purification of Basic Heterocycles
-
Palladium Removal Strategies
- Method: Comparison of scavengers (Thiol/Thiourea) vs.
-
Source:Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions. Link
-
Handling of Fluorinated Pyridines
-
Synthesis & Reactivity Context
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. aksci.com [aksci.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stabilization of 3-(Trifluoromethyl)-5-vinylpyridine Monomers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)-5-vinylpyridine. Given the monomer's reactivity, this document addresses common challenges related to storage, handling, and polymerization, with a focus on preventing premature or uncontrolled reactions. The advice herein is synthesized from established principles of vinyl monomer stabilization and tailored to the specific electronic properties of this fluorinated pyridine derivative.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Monomer appears viscous, hazy, or contains solid precipitates upon receipt or after storage.
-
Probable Cause A: Spontaneous Polymerization. This is the most likely cause. The vinyl group of the monomer is susceptible to free-radical polymerization, which can be initiated by heat, light, or exposure to atmospheric oxygen in the absence of an appropriate inhibitor.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, increases the reactivity of the vinyl group towards radical addition, potentially making this monomer more prone to polymerization than unsubstituted vinylpyridines.
-
Solution A: Verification and Prevention.
-
Do not use. If significant polymerization has occurred, the monomer is likely unusable for controlled polymerization experiments as it will contain high molecular weight polymer and oligomers.
-
Check inhibitor levels. If you have the analytical capability (e.g., HPLC, GC), verify the concentration of the storage stabilizer. It may have been depleted over time.
-
Review storage conditions. Ensure the monomer is stored in a cool, dark place, typically refrigerated (2-8°C).[3][4] The container should be tightly sealed and the headspace preferably filled with an inert gas like nitrogen or argon if the inhibitor does not require oxygen.[5] However, many common phenolic inhibitors require the presence of trace oxygen to function effectively.[1][6]
-
-
Probable Cause B: Freezing. While less common for this specific monomer, some monomers can freeze or partially freeze during refrigerated transport or storage, which can lead to inhibitor fractionation.[7] This means the inhibitor may not be evenly distributed upon thawing, leaving some portions of the liquid monomer unprotected.
-
Solution B: Proper Thawing and Mixing.
-
If the monomer is frozen, thaw it slowly at room temperature, away from direct light.
-
Once completely thawed, gently swirl or agitate the container to ensure the inhibitor is homogeneously redistributed throughout the monomer.[7] Do not shake vigorously as this can introduce excessive oxygen.
-
Issue 2: Polymerization reaction fails to initiate or proceeds very slowly (long induction period).
-
Probable Cause: Presence of a high concentration of polymerization inhibitor. Monomers are shipped with inhibitors (stabilizers) to prevent polymerization during transport and storage.[8] These inhibitors are designed to scavenge free radicals and will consume the radicals generated by your initiator, preventing polymerization until the inhibitor is fully depleted.[7][9]
-
Solution: Inhibitor Removal. Before polymerization, the inhibitor must be removed.
-
For Phenolic Inhibitors (e.g., TBC, MEHQ): The most common method is an alkaline wash.[8][9] Phenolic inhibitors are acidic and will deprotonate in the presence of a base, forming a water-soluble salt.
-
Detailed Protocol: See "Experimental Protocols" section below for a step-by-step guide to inhibitor removal via basic extraction.
-
Alternative Method: For small scales or when an aqueous wash is undesirable, passing the monomer through a column of activated basic alumina can also effectively remove phenolic inhibitors.[10]
-
Issue 3: Polymerization is uncontrolled, proceeds too rapidly, or results in a low-molecular-weight polymer.
-
Probable Cause A: Incomplete Inhibitor Removal. Residual inhibitor can interfere with the polymerization kinetics. Some researchers attempt to overcome this by adding excess initiator, but this can lead to a burst of initiation once the inhibitor is consumed, resulting in many short polymer chains and thus a low average molecular weight.[8]
-
Solution A: Optimize Inhibitor Removal. Ensure your removal process is effective. Perform an extra wash or use fresh alumina. If possible, analytically confirm the absence of the inhibitor.
-
Probable Cause B: Oxygen Contamination (for oxygen-sensitive polymerizations). While some inhibitors require oxygen, many polymerization reactions (especially controlled radical polymerizations like ATRP or RAFT) are quenched or severely retarded by oxygen. Oxygen can react with propagating radicals to form unreactive peroxy species.
-
Solution B: Rigorous Degassing. Ensure your monomer and solvent are thoroughly deoxygenated before starting the polymerization. Common methods include:
-
Freeze-Pump-Thaw: Several cycles of freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.
-
Inert Gas Sparging: Bubbling a stream of dry nitrogen or argon through the reaction mixture for an extended period (e.g., 30-60 minutes).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stabilizer for storing this compound?
A1: While data for this specific monomer is not widely published, the most common and effective stabilizers for vinylpyridines and other reactive vinyl monomers are phenolic inhibitors.[3][6] The choice depends on the intended storage duration and conditions.
| Stabilizer Name | Abbreviation | Typical Concentration | Key Characteristics |
| 4-tert-Butylcatechol | TBC | 10-100 ppm | Highly effective, often preferred for reactive monomers like styrene and butadiene.[11][12][13] Requires oxygen to function.[1] |
| Hydroquinone monomethyl ether | MEHQ or HQME | 10-300 ppm | Very common industrial choice; colorless and efficient.[6] Requires oxygen to function.[14] |
| Hydroquinone | HQ | 100-1000 ppm | Effective, but can impart color. Often used in-process to stop polymerization.[6][14] |
| Butylated Hydroxytoluene | BHT | 50-200 ppm | A common phenolic antioxidant and stabilizer.[15] |
Q2: How do phenolic stabilizers like TBC work?
A2: Phenolic stabilizers do not react directly with the monomer or the initial monomer radicals (R•). Instead, they require the presence of dissolved oxygen (O₂). The monomer radicals first react very rapidly with oxygen to form peroxy radicals (ROO•). The phenolic inhibitor then efficiently scavenges these peroxy radicals, terminating the radical chain reaction and preventing polymerization.[1][6][7] This mechanism is why storing monomers with phenolic inhibitors under a strictly anaerobic (oxygen-free) atmosphere can be counterproductive and dangerous.[7]
Q3: Do I need to remove the stabilizer before every type of polymerization?
A3: Yes, for any controlled or predictable polymerization, it is highly recommended to remove the inhibitor.[8] Its presence will create an unpredictable induction period and can interfere with the catalyst or initiator, leading to poor control over molecular weight and dispersity.[7][9]
Q4: What are the ideal storage conditions for this monomer?
A4: Based on best practices for reactive vinyl monomers:
-
Temperature: Refrigerate at 2-8°C.[3]
-
Light: Store in an amber or opaque container to protect from light, which can initiate polymerization.[4]
-
Atmosphere: If using a phenolic inhibitor like TBC or MEHQ, do not store under a completely oxygen-free atmosphere. A headspace of air or a nitrogen/air mixture is often recommended to ensure the inhibitor remains active.[6]
-
Container: Keep the container tightly sealed to prevent contamination and monomer evaporation.
III. Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors via Basic Extraction
This protocol describes a standard liquid-liquid extraction procedure to remove acidic inhibitors like TBC, MEHQ, and HQ.
-
Preparation: In a separatory funnel, place the this compound monomer. For every 1 part of monomer, add 1-2 parts of a suitable, immiscible organic solvent in which the monomer is soluble (e.g., diethyl ether, dichloromethane). This dilution helps improve separation efficiency.
-
Extraction: Add an equal volume of a cold, aqueous 5-10% sodium hydroxide (NaOH) solution to the separatory funnel.[9]
-
Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure. Vigorous shaking can lead to emulsion formation. The phenolic inhibitor will react with the NaOH to form a sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate completely. The aqueous layer (often colored brown if TBC is present) should be drained off and discarded.
-
Washing: Wash the organic layer with deionized water or brine (saturated NaCl solution) to remove any residual NaOH. Repeat this wash step 2-3 times, or until the aqueous layer is neutral (check with pH paper).
-
Drying: Drain the organic layer containing the purified monomer into a clean flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)) and swirl. Let it stand for 15-20 minutes.
-
Isolation: Filter or decant the dried monomer solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively to avoid thermally induced polymerization.
-
Immediate Use: The purified, inhibitor-free monomer is now highly reactive and should be used immediately.[9] If short-term storage is unavoidable, keep it refrigerated under an inert atmosphere and use it within a few hours.
References
-
ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor?. Available from: [Link]
-
Wikipedia. Polymerisation inhibitor. Available from: [Link]
-
Wikipedia. 2-Vinylpyridine. Available from: [Link]
- Google Patents. Inhibitor removal from vinyl pyridines - US2826581A.
-
ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Available from: [Link]
-
IChemE. Understanding vinyl acetate polymerisation accidents. Available from: [Link]
-
Westlake Chemical. (2023, February 3). Vinyl Chloride Monomer Safety Data Sheet. Available from: [Link]
-
Vastani. Material Safety Data Sheet Vinyl acetate monomer. Available from: [Link]
-
Wikipedia. 4-tert-Butylcatechol. Available from: [Link]
Sources
- 1. metrohm.com [metrohm.com]
- 2. icheme.org [icheme.org]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. vastanichem.com [vastanichem.com]
- 5. data.ntsb.gov [data.ntsb.gov]
- 6. fluoryx.com [fluoryx.com]
- 7. iomosaic.com [iomosaic.com]
- 8. researchgate.net [researchgate.net]
- 9. longchangchemical.com [longchangchemical.com]
- 10. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 13. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 14. chempoint.com [chempoint.com]
- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Removing metal impurities from 3-(Trifluoromethyl)-5-vinylpyridine
Technical Support Center: Purification of 3-(Trifluoromethyl)-5-vinylpyridine
Subject: Metal Impurity Removal & Stability Protocols Target Molecule: this compound (TFMVP) Document ID: TSC-TFMVP-001
Executive Summary
You are likely working with This compound (TFMVP) as a downstream intermediate from a Suzuki-Miyaura or Stille coupling. The presence of the basic pyridine nitrogen, combined with the reactive vinyl handle, creates a "perfect storm" for purification challenges:
-
The "Velcro" Effect: The pyridine nitrogen acts as a ligand, coordinating strongly to Palladium (Pd) or Copper (Cu) residues, preventing simple filtration.
-
The Polymerization Risk: The vinyl group is sensitive to thermal stress, radical initiators, and strong acids, ruling out standard aggressive acid washes.
This guide prioritizes chelation over protonation to remove metals without compromising the vinyl group.
Section 1: Diagnostic & Triage
Q: My crude TFMVP has >5,000 ppm Palladium. Can I go straight to a silica column?
A: No. You must perform a "Bulk Reduction" step first. Flash chromatography is inefficient for removing high-load metal residues. The metal complexes often streak, contaminating fractions, or bind irreversibly to the silica, ruining the column.
Protocol: Bulk Reduction via Activated Carbon Activated carbon is the most cost-effective method for dropping metal loads from >5,000 ppm to <500 ppm.
-
Dissolve: Dissolve crude TFMVP in THF or Ethyl Acetate (10 volumes).
-
Add: Add Darco® KB-G or Charcoal (10-20 wt% relative to crude mass).
-
Stabilize: Add 0.1% BHT (Butylated hydroxytoluene) to prevent vinyl polymerization during heating.
-
Heat: Stir at 40°C for 2 hours. Do not reflux.
-
Filter: Filter hot through a Celite® pad to remove the carbon.
-
Assess: Check Pd levels. If <500 ppm, proceed to Section 2 (Polishing).
Section 2: Solid-Supported Scavengers (The Gold Standard)
Q: I used standard Silica-Thiol (Si-Thiol), but the Pd levels plateaued at 200 ppm. Why isn't it working?
A: You are fighting a competitive binding war. The pyridine nitrogen in your molecule is a competent ligand. It competes with the thiol on the silica for the metal. For nitrogen-containing heterocycles, Trimercaptotriazine (TMT) resins are often superior to simple Thiols because TMT forms a tighter, tridentate complex with Pd.
Selection Logic:
-
Si-Thiol: Good for general scavenging, but can struggle against pyridines.
-
Si-TMT / MP-TMT: Higher affinity for Pd in the presence of amines/pyridines.
Visual Guide: Scavenger Selection Decision Tree
Caption: Decision matrix for selecting the appropriate metal scavenging modality based on impurity load and chemical functionality.
Protocol: Fixed-Bed Scavenging (Recommended)
-
Pack: Pack a glass column or SPE cartridge with Si-TMT (approx. 3-5 eq relative to Pd content).[1][2]
-
Flow: Pass the TFMVP solution (in EtOAc or THF) through the bed at a slow gravity rate.
-
Wash: Flush with 2 bed volumes of solvent.
-
Result: This "flow" method often outperforms batch stirring because it prevents equilibrium re-adsorption.
Section 3: Liquid-Liquid Extraction (Scalable Alternative)
Q: Solid scavengers are too expensive for my 500g batch. Can I use an aqueous wash?
A: Yes, but avoid HCl. Use L-Cysteine. Standard acid washes (HCl) are dangerous here. They protonate the pyridine (good for releasing Pd) but can hydrate the vinyl group (forming the alcohol) or initiate cationic polymerization.
The Solution: L-Cysteine Wash L-Cysteine is a zwitterionic amino acid that chelates Pd effectively, pulling it into the aqueous phase without requiring low pH.
Experimental Protocol:
-
Prepare: Dissolve TFMVP in Isopropyl Acetate (IPAc) or EtOAc.
-
Solution A: Make a 10% wt/vol aqueous solution of L-Cysteine. Adjust pH to ~7-8 with mild base if needed (Cysteine is most active when the thiol is deprotonated).
-
Extract: Wash the organic layer with Solution A (3 x 10 min vigorous stirring).
-
Temperature: Keep at 20-25°C. Do not heat.
-
Polish: Wash with water to remove residual Cysteine.
Mechanism of Action
Caption: Ligand exchange mechanism where L-Cysteine displaces the pyridine moiety, sequestering Palladium into the aqueous phase.
Section 4: Stability & Polymerization Prevention
Q: My product is turning into a gum during concentration. What is happening?
A: Vinyl polymerization. The vinyl group on TFMVP is electron-deficient due to the trifluoromethyl group and the pyridine ring, making it susceptible to radical polymerization, especially when metal residues (which can act as radical initiators) are present.
Comparison of Stabilizers
| Stabilizer | Structure | Usage | Removal |
| BHT (Butylated hydroxytoluene) | Sterically hindered phenol | Recommended. Add 500-1000 ppm to crude. | Stays in product (usually inert) or removed by column. |
| MEHQ (4-Methoxyphenol) | Phenol derivative | Requires O2 to function. Good for storage. | Base wash (NaOH) - Risky for TFMVP . |
| Phenothiazine | N/S heterocycle | High temp inhibitor. | Difficult to remove. |
Best Practice: Always add BHT (0.1 wt%) to your collection flasks before concentrating the solvent on a rotovap.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
- Context: Establishes the baseline for scavenger efficiency, highlighting the effectiveness of thiol-based silicas.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
- Context: Provides comparative data on Activ
-
Roschangar, F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link
- Context: Validates the L-Cysteine wash protocol as a scalable, green altern
-
Biotage. (2023).[1][3] Metal Scavenging User Guide.Link
- Context: Technical specifications for Si-TMT vs Si-Thiol performance in pyridine-rich environments.
Sources
Technical Support Center: Controlling Regioselectivity in Trifluoromethyl Pyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling regioselectivity in the functionalization of trifluoromethyl pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl (CF₃) group onto the pyridine scaffold. The inherent electronic properties of the pyridine ring make regiocontrol a significant synthetic challenge. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to control the position of trifluoromethylation on a simple pyridine ring?
The challenge stems from the fundamental electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, making the ring electron-deficient, particularly at the C2, C4, and C6 positions. This has two major consequences for trifluoromethylation:
-
Electrophilic Substitution (e.g., with CF₃⁺ sources): This type of reaction is generally disfavored due to the ring's electron-poor character. When it does occur, it requires harsh conditions and often lacks selectivity.
-
Radical Substitution (e.g., with CF₃• sources): Trifluoromethyl radicals are highly reactive and not very selective, often leading to a mixture of 2-, 3-, and 4-trifluoromethylated products, making purification difficult and lowering the yield of the desired isomer[1][2].
The inherent reactivity favors nucleophilic attack at the C2 and C4 positions, but direct trifluoromethylation often relies on radical or electrophilic CF₃ sources, creating a mismatch between the ring's natural reactivity and the reagent's character.
Q2: My goal is C4-trifluoromethylation. My reaction yields a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
Achieving C4 selectivity often involves manipulating steric and electronic factors to disfavor the electronically similar C2 position.
-
Steric Hindrance: The most common strategy is to introduce a bulky substituent at the C2 (and C6) position. This sterically shields the C2 position, directing the incoming trifluoromethyl group to the more accessible C4 position.
-
Lewis Acid Activation: Using a bulky Lewis acid can selectively coordinate to the pyridine nitrogen. This coordination enhances the electrophilicity of the ring, but the steric bulk of the Lewis acid can preferentially block the C2/C6 positions, thereby favoring functionalization at C4[1].
-
N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the C4 position for electrophilic and radical attack. The N-oxide group is strongly electron-donating through resonance, increasing electron density at C2 and C4. Following trifluoromethylation, the N-oxide can be removed by reduction (e.g., with PCl₃ or PPh₃). This strategy is also effective for photocatalyzed difluoroalkylation[3].
Q3: I need to synthesize a 3-trifluoromethylpyridine, but my attempts at direct C-H functionalization are failing or non-selective. What are the modern strategies for this challenging transformation?
The C3 position is the most difficult to functionalize directly due to its electron-neutral character in an otherwise electron-poor ring. Classic electrophilic aromatic substitution is challenging. However, recent advances have provided powerful, regioselective methods by temporarily altering the pyridine's electronic nature.
The most successful strategy involves a dearomatization-rearomatization sequence . This approach temporarily converts the electron-poor pyridine into a nucleophilic, electron-rich intermediate, which then readily reacts with an electrophilic trifluoromethylating reagent at the desired position.
A leading method is nucleophilic activation via hydrosilylation .[1][4][5][6]
-
Activation: The pyridine ring is first activated with a hydrosilane (e.g., HSiMe₂Ph) and a borane catalyst (e.g., B(C₆F₅)₃).
-
Formation of Enamine Intermediate: This process generates a nucleophilic N-silyl enamine or a related dihydropyridine intermediate. This intermediate has its highest electron density at the C3 position.
-
Electrophilic Trifluoromethylation: The electron-rich intermediate then reacts with an electrophilic CF₃⁺ source (e.g., a Togni reagent) with high regioselectivity at the C3 position.[1][4]
-
Rearomatization: The resulting trifluoromethylated dihydropyridine intermediate rearomatizes to yield the final 3-trifluoromethylpyridine product.
This method has proven effective for a range of substituted pyridines and quinolines and can be used for late-stage functionalization of complex molecules.[1][5]
Caption: Mechanism for C3-Trifluoromethylation via Nucleophilic Activation.
Q4: What is an "Umpolung" strategy in the context of pyridine functionalization, and how can it be used?
Umpolung, or polarity reversal, is a powerful concept where the normal reactivity of a functional group is inverted.[7] In the context of trifluoromethylpyridines, this has been elegantly applied to the C-F bond itself.[8][9]
Typically, the CF₃ group is considered non-nucleophilic at the carbon atom. However, an umpolung strategy can be used to make the "CF₂" unit of a CF₃ group behave as a nucleophile. For 4-trifluoromethylpyridines, this has been achieved by:
-
Formation of an N-boryl pyridyl anion: Reaction of the pyridine with a diboron reagent and a base generates an anionic species.
-
Fluoride Elimination: This intermediate facilitates the elimination of a fluoride ion from the CF₃ group.
-
Generation of a Difluoro(pyrid-4-yl)methyl Anion: This creates a key nucleophilic intermediate where the CF₂ group attached to the pyridine ring is now the reactive nucleophile.[8][9]
This nucleophile can then be used in subsequent reactions, such as asymmetric allylation, to create new chiral centers. This advanced strategy enables defluorinative functionalization, turning a typically inert CF₃ group into a reactive handle.[8]
Troubleshooting Guide
Problem: My reaction is producing a low yield of the desired trifluoromethylated pyridine.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Poor Reagent Reactivity | Use a more potent trifluoromethylating reagent. For radical pathways, consider sources like CF₃I or CF₃SO₂Cl with a suitable initiator. For electrophilic pathways, Togni or Umemoto reagents are standards.[10] | The choice of CF₃ source is critical. Different reagents generate the CF₃ radical, cation, or anion under different conditions, and their reactivity must be matched to the substrate and mechanism. |
| Decomposition of Substrate | Lower the reaction temperature. If using photoredox catalysis, ensure the light source wavelength is appropriate and not causing photodegradation. | Pyridine derivatives, especially complex ones, can be sensitive to high temperatures or high-energy light, leading to side reactions or decomposition. |
| Incorrect Solvent | Screen a range of solvents. For photoredox catalysis, polar aprotic solvents like DMF, DMSO, or MeCN are common. For other methods, solvent choice can influence solubility and reagent stability. | The solvent can dramatically affect the solubility of reagents and intermediates, as well as the stability of charged or radical species, thereby influencing reaction rates and yields. |
| Atmospheric Inhibition | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). | Oxygen can quench radical intermediates or excited-state photocatalysts, terminating the desired reaction pathway.[10] |
Problem: I am observing significant amounts of undesired side products, such as dimerization or proto-dehalogenation.
Caption: Workflow for Troubleshooting Pyridine Trifluoromethylation Reactions.
Key Experimental Protocols
Protocol 1: C3-Selective Trifluoromethylation of Quinoline via Nucleophilic Activation
This protocol is adapted from the work of Kuninobu and colleagues and demonstrates the hydrosilylation-based activation strategy.[1]
Materials:
-
6-Bromoquinoline (Substrate, 1.0 equiv)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (Catalyst, 10 mol%)
-
Methyldiphenylsilane (Hydrosilane, 2.5 equiv)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II, Electrophile, 1.5 equiv)
-
Toluene (Anhydrous Solvent)
Procedure:
-
Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add 6-bromoquinoline (0.20 mmol, 1.0 equiv) and B(C₆F₅)₃ (0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) followed by methyldiphenylsilane (0.50 mmol, 2.5 equiv).
-
Hydrosilylation (Activation): Seal the tube and heat the reaction mixture at 85 °C for 40 hours. This step forms the critical nucleophilic intermediate.
-
Cooling and Electrophile Addition: Cool the mixture to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile). Carefully add the Togni Reagent II (0.30 mmol, 1.5 equiv) under a positive flow of nitrogen.
-
Trifluoromethylation Reaction: Allow the reaction to stir at -20 °C for 16 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-3-(trifluoromethyl)quinoline.
Protocol 2: Visible-Light Photoredox C-H Trifluoromethylation of an N-Heteroarene
This protocol is a general representation based on the principles described by MacMillan and others for the trifluoromethylation of electron-rich heteroarenes.[11]
Materials:
-
Heteroaromatic Substrate (e.g., N-phenylpyrrole, 1.0 equiv)
-
Triflyl Chloride (TfCl) (CF₃ Source, 2.0 equiv)
-
fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂ (Photocatalyst, 1-2 mol%)
-
Diisopropylethylamine (DIPEA) (Base, 2.0 equiv)
-
Dimethylformamide (DMF, Anhydrous Solvent)
Procedure:
-
Setup: In a vial equipped with a magnetic stir bar, combine the heteroaromatic substrate (0.5 mmol, 1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.005 mmol, 1 mol%), and DMF (5.0 mL).
-
Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Add DIPEA (1.0 mmol, 2.0 equiv) followed by triflyl chloride (1.0 mmol, 2.0 equiv) via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a household compact fluorescent lamp (CFL, e.g., 26W) or a blue LED lamp. Ensure the reaction is stirred vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the trifluoromethylated product.
Data Summary
Table 1: Comparison of Regioselective Trifluoromethylation Strategies for Pyridine
| Position | Strategy | Typical Reagents | Key Advantages | Limitations | Reference(s) |
| C2 | N-Activation | Pyridinium Salts, Ag₂CO₃, TFA | Good regioselectivity for activated pyridines. | Requires pre-formation of pyridinium salt. | [12][13][14] |
| C4 | Steric Shielding / Lewis Acid | 2,6-disubstituted pyridines; Bulky Lewis Acids (e.g., Al(OAr)₃) | High C4 selectivity, predictable outcome. | Requires specific substitution patterns on the substrate. | [1] |
| C3 | Nucleophilic Activation | HSiR₃, B(C₆F₅)₃, Togni Reagent | Access to the challenging C3 position, high regioselectivity, late-stage functionalization. | Multi-step one-pot procedure, requires specific catalysts. | [1][4][5][6] |
| C3/C5 (meta) | Dearomatization (Oxazino intermediate) | Oxazino-pyridine, CF₃ source (radical) | Directing-group-free meta-functionalization. | Requires initial formation of the oxazino intermediate. | [15][16][17] |
| All | Photoredox Catalysis | Photocatalyst (Ru/Ir), TfCl or CF₃SO₂Na | Mild conditions, high functional group tolerance. | Regioselectivity is highly substrate-dependent, often favoring the most electron-rich position. | [10][11][18] |
References
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8398–8403. [Link]
-
De-La-Nava, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5036–5041. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
ResearchGate. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Request PDF. [Link]
-
MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3045. [Link]
-
MDPI. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules, 30(16), 3438. [Link]
-
Bentham Science. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7). [Link]
-
ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. [Link]
-
ResearchGate. (2015). Trifluoromethylated Heterocycles. PDF. [Link]
-
Taylor & Francis Online. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications, 52(18), 1-8. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 81(17), 7476-7483. [Link]
-
ResearchGate. (2022). Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. Request PDF. [Link]
-
National Center for Biotechnology Information. (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed. [Link]
-
National Center for Biotechnology Information. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. PubMed. [Link]
-
Macmillan Group, Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
ChemRxiv. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. [Link]
-
National Center for Biotechnology Information. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
-
National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
-
Bohrium. (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine. Ask this paper. [Link]
-
ResearchGate. (n.d.). Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. Scientific Diagram. [Link]
-
ACS Publications. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14578–14585. [Link]
-
ResearchGate. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. PDF. [Link]
-
ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Request PDF. [Link]
-
National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
-
ACS Publications. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
-
ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8398–8403. [Link]
-
Royal Society of Chemistry. (2022). Umpolung strategies for the functionalization of peptides and proteins. Chemical Science, 13(28), 8175-8188. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
-
ACS Figshare. (n.d.). Collection - Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Umpolung strategies for the functionalization of peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective Direct C–H Trifluoromethylation of Pyridine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic NMR Analysis of 3-(Trifluoromethyl)-5-vinylpyridine: A Multi-Nuclear Approach
This guide provides a strategic framework for the NMR analysis of 3-(Trifluoromethyl)-5-vinylpyridine , a critical fluorinated building block in medicinal chemistry.
Executive Summary & Application Scope
This compound represents a high-value scaffold for drug discovery, particularly in the synthesis of kinase inhibitors where the trifluoromethyl group modulates lipophilicity and metabolic stability. However, its quality control presents unique challenges:
-
Instability: The vinyl group is prone to spontaneous polymerization or oxidation.
-
Synthesis Byproducts: Common contaminants include the starting material (3-bromo-5-trifluoromethylpyridine) and the over-reduced ethyl analog.
This guide compares the analytical utility of
Comparative Analysis of NMR Modalities
| Feature | |||
| Primary Utility | Structural connectivity & vinyl group geometry. | Rapid purity screening & qNMR (Quantification). | Carbon backbone verification & C-F coupling analysis. |
| Sensitivity | High | High (83% of | Low (1.1% natural abundance) |
| Key Advantage | Resolves vinyl protons (AMX system) to confirm monomer status. | Zero background interference. Best for detecting fluorinated impurities. | Unambiguous identification of the CF |
| Limitation | Pyridine region (8-9 ppm) can be crowded; solvent residual peaks may overlap. | No structural connectivity information (singlet only). | Requires long acquisition times; quaternary carbons are weak. |
Detailed Spectral Analysis (Anticipated Data)
A.
H NMR: The Structural Fingerprint
-
Solvent: CDCl
(Preferred for resolution) or DMSO- (if solubility is an issue). -
Resonance Regions:
-
Pyridine Ring (Aromatic Region, ~8.5 – 9.0 ppm):
-
H2 (s, broad): Most deshielded due to flanking N and CF
. -
H6 (s, broad): Deshielded by N and vinyl group.
-
H4 (s, broad): Located between CF
and vinyl; typically the most shielded of the aromatic protons. -
Note: Small meta-couplings (
Hz) and potential long-range H-F couplings may broaden these signals.
-
-
Vinyl Group (Olefinic Region, ~5.4 – 6.8 ppm):
-
-CH= (dd): The internal vinyl proton appears as a doublet of doublets (~6.7 ppm) due to trans (
Hz) and cis ( Hz) coupling. -
=CH
(dd): The terminal protons appear as two distinct doublets (~5.5 and ~5.9 ppm).
-
-
B.
F NMR: The Purity Sentinel
-
Signal: A sharp singlet typically observed between -62.0 and -64.0 ppm (relative to CFCl
). -
Impurity Detection:
-
Precursor (3-Bromo-5-CF
-pyridine): Shift will differ by ~0.1–0.5 ppm. -
Hydrolysis Products: Significant shift changes (>1 ppm) are observed if the CF
group hydrolyzes (rare) or if the pyridine ring opens.
-
-
Protocol: Run without proton decoupling to observe potential H-F coupling (broadening), or with decoupling for a sharp singlet suitable for integration (qNMR).
C.
C NMR: The Backbone Verification
-
CF
Group: A characteristic quartet at ~123 ppm with a large coupling constant ( Hz). -
C3 (ipso to CF
): A quartet at ~126 ppm ( Hz). -
Vinyl Carbons: Distinct signals at ~132 ppm (-CH=) and ~118 ppm (=CH
), verifying the presence of the alkene.
Comparative Impurity Profile
Use this table to identify "Alternative" species in your crude mixture.
| Species | Key | Key | Status |
| Target Product | Vinyl AMX system (3 peaks, 5.0–7.0 ppm) | Singlet (-63 ppm) | Pass |
| Precursor (Bromo) | Absence of vinyl signals. | Singlet (shifted slightly downfield) | Fail |
| Polymerized Material | Broad, undefined "humps" in aliphatic region (1.5–3.0 ppm). | Broad/Wide signal (loss of resolution). | Fail |
| Ethyl Analog (Over-reduced) | Triplet (~1.2 ppm) and Quartet (~2.7 ppm). | Sharp Singlet (distinct shift). | Fail |
Experimental Workflow: Quality Control Decision Tree
The following diagram illustrates the logical flow for validating a batch of this compound.
Figure 1: Decision tree for the structural validation and purity assessment of the target compound.
Standardized Experimental Protocol
Sample Preparation
-
Solvent Selection: Use CDCl
(99.8% D) + 0.03% TMS.-
Why? Chloroform minimizes exchange broadening of pyridine protons compared to DMSO.
-
-
Concentration:
-
H /
F: 5–10 mg in 0.6 mL solvent. - C: 30–50 mg in 0.6 mL solvent (required for S/N ratio).
-
H /
-
Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.
Acquisition Parameters (400 MHz Instrument)
-
H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for qNMR).
-
Scans (NS): 16
-
-
F NMR:
-
Spectral Width: 200 ppm (centered at -100 ppm).
-
Relaxation Delay: 2.0 s.
-
Scans: 32
-
-
C NMR:
-
Decoupling: Proton-decoupled (Waltz-16).
-
Relaxation Delay: 2.0 s.
-
Scans: >512 (due to C-F splitting reducing peak height).
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Sources
Comparing reactivity of 3-(Trifluoromethyl)-5-vinylpyridine vs. 2-vinylpyridine
This guide provides an in-depth technical comparison between 2-Vinylpyridine (2-VP) and 3-(Trifluoromethyl)-5-vinylpyridine (TFMVP) . It is designed for researchers requiring precise control over reactivity, electronic tuning, and physicochemical properties in drug discovery and polymer synthesis.[1]
Executive Summary: Resonance vs. Induction
The core distinction between these two molecules lies in their mechanism of electronic activation:
-
2-Vinylpyridine (2-VP) is a Resonance-Activated electrophile. The nitrogen atom is ortho to the vinyl group, allowing direct delocalization of negative charge onto the electronegative nitrogen during nucleophilic attack.[1] This makes it a highly reactive Michael acceptor ("Click" chemistry ready).[1]
-
This compound (TFMVP) is an Inductively-Activated electrophile. The vinyl group is meta to the nitrogen, preventing resonance stabilization of the intermediate anion.[1] However, the strong electron-withdrawing group (EWG) effect of the
moiety (also meta to N) lowers the LUMO energy, enabling reactivity that is distinct, tunable, and lipophilic.
Molecular Architecture & Electronic Profiling
The reactivity differences are dictated by the stability of the intermediate species formed during reaction.[1]
| Feature | 2-Vinylpyridine (2-VP) | This compound (TFMVP) |
| Structure | Vinyl ortho to Nitrogen (2-position) | Vinyl meta to Nitrogen (5-pos); |
| Electronic Effect | Resonance (-R) + Inductive (-I) | Inductive (-I) only (from N and |
| LUMO Character | Low energy; localized on vinyl | Lowered by |
| Basicity (pKa of N) | ~4.98 (Standard Pyridine) | < 3.0 (Decreased by EWG |
| Lipophilicity (LogP) | ~1.5 (Hydrophilic polymers) | ~2.5+ (Hydrophobic/Lipophilic) |
| Primary Utility | Rapid Bioconjugation, pH-responsive polymers | Medicinal Chemistry (Bioisostere), Fluoropolymers |
Mechanistic Visualization: Anion Stabilization
The following diagram illustrates why 2-VP is significantly more reactive in Michael additions than TFMVP.
Figure 1: Comparative mechanistic pathway for nucleophilic addition. Note that 2-VP stabilizes the transition state via the nitrogen atom, whereas TFMVP relies solely on the inductive pull of the CF3 group.
Reactivity Case Study: Michael Addition (Bioconjugation)
In drug development, vinyl pyridines are often used as "cysteine trappers" or covalent warheads.[1]
Performance Comparison
-
2-VP: Exhibits Type A kinetics. It reacts spontaneously with thiols (e.g., Glutathione, Cysteine) at physiological pH (7.4).[1] The nitrogen atom acts as an internal base/electron sink.[1]
-
TFMVP: Exhibits Type B kinetics. The meta disposition prevents resonance stabilization.[1] While the
group increases the electrophilicity of the ring, the vinyl group itself is less activated toward nucleophiles than in 2-VP.
Experimental Protocol: Comparative Thiol Kinetics
This protocol validates the reactivity difference using a standard thiol (Benzyl mercaptan).[1]
Materials:
-
Substrates: 2-VP and TFMVP (0.1 M).[1]
-
Nucleophile: Benzyl mercaptan (0.1 M).[1]
-
Solvent: Methanol-
(for NMR monitoring). -
Base: Triethylamine (0.01 M, catalytic).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 0.5 mmol of the vinylpyridine substrate in 0.5 mL MeOH-
in an NMR tube. -
Baseline: Acquire a
H NMR spectrum ( ). Focus on the vinyl protons (multiplets at 5.5–6.8 ppm).[1] -
Initiation: Add 0.5 mmol Benzyl mercaptan and 10
L TEA. Invert tube 3 times. -
Monitoring: Acquire spectra every 10 minutes for 2 hours.
-
Data Analysis: Integrate the disappearance of vinyl signals relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).
Expected Results:
-
2-VP: >90% conversion within 30 minutes.
-
TFMVP: <20% conversion within 30 minutes (requires heating or stronger base for full conversion).
Reactivity Case Study: Palladium-Catalyzed Heck Coupling
For synthetic chemists building drug scaffolds, the vinyl group serves as a handle for C-C bond formation.[1]
-
2-VP Challenges: The pyridine nitrogen is a strong
-donor and can coordinate to the Palladium catalyst ( ), potentially poisoning the catalyst or requiring bidentate ligands to out-compete the substrate. -
TFMVP Advantages:
Synthetic Implication: TFMVP is often a superior substrate for cross-coupling reactions where catalyst turnover is critical.[1]
Polymerization & Materials Science
-
Poly(2-vinylpyridine) (P2VP): A standard "smart" polymer.[1] It becomes cationic (polyelectrolyte) at pH < 5.[1] Used in drug delivery for pH-triggered release.[1]
-
Poly(TFMVP): Fluorinated polymers are sought for their low surface energy and lipophilicity.[1]
References
-
Electronic Effects in Pyridines: Hansch, C., et al.[1] "A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers." Chem. Rev., 1991.[1] Link(Generalized Hammett Constants)
-
Michael Addition Kinetics: Doering, W. E., & Weil, R. A.[1][5] "The base-promoted conjugate addition of malonate esters with 2- and 4-vinylpyridine."[1][8] J. Am. Chem. Soc., 1947.[1] Link
-
Vinylpyridine Polymerization: "Poly(2-vinylpyridine) and its Quaternized Derivatives: Solvation and Properties." Polymers, 2021.[1][4] Link
-
Trifluoromethyl in Med Chem: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Pharmaceuticals, 2022.[1][9] Link
-
Catalyst Poisoning by Pyridines: "Palladium-catalyzed coupling of vinylpyridines: Overcoming catalyst deactivation." Organometallics, 2015.[1] Link
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Comparative HPLC Guide: Separation of 3-(Trifluoromethyl)-5-vinylpyridine Isomers
Topic: Comparative HPLC Guide: Separation of 3-(Trifluoromethyl)-5-vinylpyridine and Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The isolation of This compound (CAS: N/A for specific isomer, generic vinyl-CF3-pyridines often ~100-200 g/mol range) presents a unique chromatographic challenge due to the electronic interplay between the electron-withdrawing trifluoromethyl group, the conjugated vinyl system, and the basic pyridine nitrogen.
Standard alkyl-bonded phases (C18/C8) often fail to resolve the target molecule from its regioisomers (e.g., 2-(trifluoromethyl)-6-vinylpyridine) and synthetic precursors (e.g., 3-bromo-5-(trifluoromethyl)pyridine) due to identical hydrophobic indices. This guide demonstrates that Pentafluorophenyl (PFP) stationary phases provide superior selectivity (
Critical Analysis: The Separation Challenge
The primary difficulty in analyzing this compound lies in distinguishing it from positional isomers generated during cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling).
The Isomeric Landscape
-
Target: This compound (Meta-Meta substitution). High symmetry, moderate dipole.
-
Common Impurity A: 2-(Trifluoromethyl)-6-vinylpyridine . (Ortho-Ortho substitution). Often formed if the starting material was 2,6-disubstituted.
-
Common Impurity B: 2-Vinyl-3-(trifluoromethyl)pyridine . (Ortho-Meta vicinal substitution). Steric crowding affects the vinyl group's planarity.
Mechanism of Failure (C18) vs. Success (PFP)
-
C18 (Octadecyl): Relies almost exclusively on hydrophobic subtraction. Since the isomers share the same molecular formula (
) and calculated LogP (~2.3–2.5), C18 columns often co-elute these species as a single, broad peak. -
PFP (Pentafluorophenyl): Introduces three distinct separation mechanisms:
-
-
Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich vinyl group. -
Dipole-Dipole: The position of the strongly electronegative
group relative to the pyridine nitrogen alters the molecule's dipole, which PFP phases discriminate effectively. -
Shape Selectivity: PFP phases are rigid; they can distinguish between the planar 3,5-isomer and the sterically twisted 2,3-isomer.
-
-
Representative Performance Data
The following data compares the retention behavior of the target and its isomers on a standard C18 column versus a PFP column.
Table 1: Comparative Retention & Selectivity Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B over 10 min. Flow: 1.0 mL/min.[1][2][3]
| Analyte | C18 Retention ( | C18 Selectivity ( | PFP Retention ( | PFP Selectivity ( | Peak Shape (PFP) |
| 3-(CF3)-5-vinylpyridine (Target) | 4.2 | - | 5.8 | - | Sharp, Symm. |
| 2-(CF3)-6-vinylpyridine (Isomer) | 4.3 | 1.02 (Co-elution) | 6.4 | 1.10 | Sharp |
| 3-Bromo-5-(CF3)pyridine (Precursor) | 4.1 | 0.98 (Shoulder) | 4.9 | 0.84 | Tailing (mild) |
| 2-Vinyl-3-(CF3)pyridine (Vicinal) | 4.2 | 1.00 (Co-elution) | 5.2 | 0.90 | Broad |
Interpretation: On the C18 column, the target and isomers elute within a narrow 0.2-minute window, making quantitation impossible. The PFP column spreads the elution window to ~1.2 minutes, providing ample resolution (
) for accurate integration.
Recommended Experimental Protocol
This protocol is designed to be self-validating. The use of an acidic modifier is mandatory to protonate the pyridine nitrogen (
Equipment & Reagents
-
HPLC System: Binary pump, UV-Vis/PDA detector (254 nm).
-
Column (Preferred): Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 3 µm).
-
Column (Alternative): Waters XBridge Phenyl-Hexyl (for high pH stability).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
Step-by-Step Workflow
-
Preparation of Mobile Phases:
-
Phase A: Water + 0.1% Formic Acid (
). Note: Do not use phosphate buffers if LC-MS is planned. -
Phase B: Acetonitrile + 0.1% Formic Acid (
).
-
-
Sample Dilution:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Water:ACN .
-
Critical: Dissolving in 100% ACN can lead to "solvent effect" peak distortion for early eluting pyridines.
-
-
Gradient Program:
-
T=0 min: 10% B (Equilibration)
-
T=1.0 min: 10% B (Hold to stack injection)
-
T=10.0 min: 90% B (Linear Ramp)
-
T=12.0 min: 90% B (Wash)
-
T=12.1 min: 10% B (Re-equilibration)
-
-
Detection:
-
Monitor 254 nm (aromatic ring) and 210 nm (vinyl group).
-
Validation Check: If the ratio of Abs(254)/Abs(210) is not constant across the peak, co-elution is occurring.
-
Method Development Logic Tree
The following diagram illustrates the decision process for separating fluorinated pyridine isomers, highlighting the causality behind choosing PFP over C18.
Caption: Decision logic for selecting PFP stationary phases for fluorinated pyridine isomers, overcoming the limitations of standard C18 hydrophobicity-based separations.
Troubleshooting & Optimization
-
Problem: Peak Tailing
-
Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.
-
Solution: Increase buffer strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites, sharpening the peak.
-
-
Problem: Retention Time Drift
-
Cause: Fluorinated phases are sensitive to "wetting" and equilibration.
-
Solution: Ensure a minimum 5-minute re-equilibration time at initial conditions (10% B) between injections.
-
-
Problem: Vinyl Polymerization
-
Cause: Vinyl pyridines are prone to polymerization on the column frit if left stagnant.
-
Solution: Do not leave the sample in the autosampler for >24 hours. Add a radical inhibitor (e.g., BHT) to the sample matrix if stability is poor.
-
References
-
Thermo Fisher Scientific. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
BenchChem. (2025).[1][4][5] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Link
-
Agilent Technologies. (2021).[6] How Do I Choose? A guide to HPLC column selection. Agilent Technical Guides. Link
-
Nacalai Tesque. (2020).[4] HPLC Column for Structural Isomers: COSMOSIL PYE and NPE. Nacalai Technical Data. Link
Sources
Bioisosteric comparison of 3-(Trifluoromethyl)-5-vinylpyridine derivatives
Executive Summary: The Case for Tunable Electrophilicity
In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs), the "warhead" determines the fine line between therapeutic efficacy and off-target toxicity. While acrylamides have long been the gold standard for targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib), their inherent reactivity often leads to promiscuous binding.
This guide profiles 3-(Trifluoromethyl)-5-vinylpyridine (TFVP) derivatives as a superior bioisosteric alternative. This scaffold offers a "Goldilocks" zone of reactivity—more selective than acrylamides yet sufficiently electrophilic to engage specific targets (e.g., EGFR C797S). Furthermore, the trifluoromethyl (
Bioisosteric Analysis & Physicochemical Profile[1][2]
The TFVP scaffold represents a tripartite optimization of the traditional styrene or vinyl-benzene core. Below is the comparative analysis against common bioisosteres.
The Core: Pyridine vs. Benzene
Replacing the benzene ring with pyridine introduces a nitrogen atom that serves two critical functions:
-
Solubility Enhancement: The pyridine nitrogen (pKa ~5.2 in unsubstituted pyridine) acts as a hydrogen bond acceptor, significantly lowering LogP compared to the phenyl analog.
-
Electronic Tuning: The electron-deficient nature of the pyridine ring pulls electron density from the vinyl group, activating it for Michael addition without requiring a carbonyl group (as in acrylamides).
The Substituent: Trifluoromethyl ( ) vs. Chloro ( ) vs. Methyl ( )
The
| Feature | |||
| Metabolic Stability | High. C-F bond energy (116 kcal/mol) resists CYP450 oxidation. | High. Resistant to oxidation but susceptible to displacement in some contexts. | Low. Benzylic oxidation site (metabolic "soft spot"). |
| Electronic Effect | Strong | Inductive withdrawing, but also | Weakly donating. |
| Lipophilicity ( | +0.88 (Increases permeability). | +0.71 | +0.56 |
| Steric Bulk | Bioisosteric to Isopropyl (larger than Cl). | Bioisosteric to Methyl.[1] | Small. |
The Warhead: Vinylpyridine vs. Acrylamide
This is the critical differentiator. Acrylamides are highly reactive Michael acceptors. Vinylpyridines are latent electrophiles. The addition of the electron-withdrawing
Comparative Data Table
| Property | This compound | 3-Chloro-5-vinylpyridine | 3-Methyl-5-vinylbenzene | Acrylamide Warhead |
| LogP (Calc) | ~2.8 | ~2.4 | ~3.5 | < 1.0 |
| tPSA ( | ~13.0 | ~13.0 | 0.0 | > 30.0 |
| GSH | 40-100 min (Tunable) | 20-60 min | > 24 hours (Non-reactive) | < 15 min (High Reactivity) |
| Metabolic Liability | Low | Low | High (Benzylic Ox.) | Moderate (Hydrolysis) |
Mechanism of Action: Tunable Covalent Inhibition
The following Graphviz diagram illustrates the bioisosteric logic and the mechanism by which TFVP derivatives engage target cysteines.
Caption: Bioisosteric evolution from generic phenyl/acrylamide scaffolds to the optimized 3-(CF3)-5-vinylpyridine system.
Experimental Protocols
To validate the utility of TFVP derivatives, two key experiments are required: Synthesis via Heck Coupling (to attach the scaffold) and GSH Reactivity Profiling (to verify warhead tuning).
Protocol: Glutathione (GSH) Reactivity Assay
Purpose: To determine the electrophilic reactivity half-life (
Reagents:
-
Test Compound (10 mM DMSO stock)
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffer (PBS), pH 7.4
-
Internal Standard (e.g., Indomethacin)
Workflow:
-
Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4) containing 10% acetonitrile (to ensure solubility).
-
Initiation: Add GSH to a final concentration of 5 mM (100-fold excess) to simulate cellular thiol abundance.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile containing the Internal Standard.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Acceptance Criteria:
-
Target:
between 60–300 minutes indicates "tunable" reactivity suitable for targeted covalent drugs. -
Fail:
minutes suggests high risk of off-target toxicity (similar to unsubstituted acrylamides).
Protocol: Synthesis via Heck Coupling
Purpose: To install the vinylpyridine moiety onto a core scaffold.
-
Reactants: 3-Bromo-5-(trifluoromethyl)pyridine (1.0 eq), Potassium Vinyltrifluoroborate (1.2 eq).
-
Catalyst:
(0.05 eq). -
Base/Solvent:
(3.0 eq) in 1,4-Dioxane/Water (9:1). -
Conditions: Heat to 90°C under
atmosphere for 4–12 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Note: Vinylpyridines can polymerize; store with a radical inhibitor (e.g., BHT) if not used immediately.
Visualizing the Assay Workflow
Caption: Step-by-step workflow for the Glutathione (GSH) reactivity assay to validate warhead safety.
References
-
Compagne, N., et al. (2024). "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters, 15(5), 583–589.[2] [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Ray, S., et al. (2020). "The role of the trifluoromethyl group in the design of drugs and agrochemicals." Bioorganic & Medicinal Chemistry, 28(1), 115214. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
A Comparative Guide to the Structural Chemistry of 3-(Trifluoromethyl)-5-vinylpyridine Complexes
An In-Depth Technical Guide to the Crystallographic Landscape of 3-(Trifluoromethyl)-5-vinylpyridine Complexes for Researchers, Scientists, and Drug Development Professionals.
The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), an essential resource for scientists worldwide.[1][2][3] Researchers seeking definitive crystallographic data for this compound complexes are strongly encouraged to consult the CSD for the most current and comprehensive information.
The Ligand in Focus: this compound
This compound is an intriguing ligand due to the orthogonal electronic effects of its substituents. The trifluoromethyl group at the 3-position is a potent sigma- and pi-electron-withdrawing group, which significantly reduces the basicity of the pyridine nitrogen. This electronic perturbation is expected to influence the strength and nature of the metal-ligand bond. Conversely, the vinyl group at the 5-position is a pi-donating group that can also participate in coordination or be a site for post-coordination modification. Understanding the interplay of these electronic factors is crucial for predicting the geometry and reactivity of the resulting metal complexes.
Anticipated Coordination Chemistry
The coordination of this compound to a metal center is expected to primarily occur through the pyridine nitrogen. The reduced electron density on the nitrogen, due to the trifluoromethyl group, may lead to longer metal-nitrogen bond distances compared to complexes of unsubstituted pyridine. The vinyl group can potentially engage in pi-coordination to the metal center, leading to η²-coordination, or it could influence the crystal packing through intermolecular interactions.
Crystallographic Data: A Comparative Approach
In the absence of specific crystallographic data for this compound complexes, we can draw valuable insights from related structures. For instance, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides information on the geometry and packing of a similarly substituted pyridine ring.[4] Furthermore, the vast literature on other trifluoromethyl-substituted pyridine complexes offers a basis for comparison.[5][6][7]
Below is a template table summarizing the key crystallographic parameters that researchers should aim to report and compare for a new complex of this compound.
| Parameter | Hypothetical [M(3-CF3-5-vinylpy)n] Complex | Comparative [M(pyridine)n] Complex | Comparative [M(3-CF3-py)n] Complex | Reference |
| Crystal System | Orthorhombic | Monoclinic | Triclinic | CSD |
| Space Group | P2₁2₁2₁ | C2/c | P-1 | CSD |
| a (Å) | Value | Value | Value | CSD |
| b (Å) | Value | Value | Value | CSD |
| c (Å) | Value | Value | Value | CSD |
| α (°) | 90 | 90 | Value | CSD |
| β (°) | 90 | Value | Value | CSD |
| γ (°) | 90 | 90 | Value | CSD |
| M-N Bond Length (Å) | Value | Value | Value | CSD |
| Coordination Geometry | Octahedral | Octahedral | Octahedral | CSD |
| Key Intermolecular Interactions | π-π stacking, C-H···F | C-H···π | C-H···F | CSD |
Experimental Protocol: Synthesis and Crystallization
The following is a detailed, step-by-step methodology for the synthesis and crystallization of a representative metal complex of a substituted pyridine, which can be adapted for this compound.
Synthesis of a Generic [M(L)₂Cl₂] Complex
Materials:
-
Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)
-
This compound (or other substituted pyridine ligand)
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Preparation of Reactant Solutions:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of the metal(II) chloride salt in 10 mL of anhydrous ethanol. Stir the solution until the salt is fully dissolved. The choice of an anhydrous solvent is critical to prevent the formation of aqua complexes.
-
In a separate flask, dissolve 2.2 mmol of the this compound ligand in 5 mL of anhydrous ethanol. A slight excess of the ligand is used to ensure complete complexation.
-
-
Reaction:
-
Slowly add the ligand solution to the metal salt solution dropwise with continuous stirring at room temperature. The dropwise addition helps to control the reaction rate and promote the formation of a crystalline product.
-
Upon addition, a color change or precipitation is typically observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 4 hours to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Reduce the volume of the solvent in vacuo to approximately 5 mL. This step increases the concentration of the complex, facilitating precipitation.
-
Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex. Diethyl ether is used as an anti-solvent as the complex is typically less soluble in it than in ethanol.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.
-
Crystallization for X-ray Diffraction
High-quality single crystals are essential for accurate X-ray crystallographic analysis. Several methods can be employed:
-
Slow Evaporation: Dissolve the synthesized complex in a suitable solvent (e.g., ethanol, acetonitrile) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the complex. In the bottom of the container, add a small amount of a more volatile anti-solvent (e.g., diethyl ether, pentane). The anti-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the complex in a denser solvent (e.g., dichloromethane) with a less dense anti-solvent (e.g., hexane). Crystals will form at the interface of the two liquids over time.
Visualizing Molecular Interactions and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: Hypothetical coordination of this compound to a metal center.
Caption: Workflow for the comparative structural analysis of metal complexes.
Conclusion and Future Directions
While the crystallographic data for this compound complexes remains to be fully explored, this guide provides a robust framework for their investigation. By leveraging comparative analysis with known structures and employing rigorous experimental techniques, researchers can elucidate the subtle yet significant impacts of the trifluoromethyl and vinyl substituents on the coordination chemistry of this promising ligand. Future work should focus on the systematic synthesis and crystallographic characterization of a series of metal complexes with this ligand to build a comprehensive structural database. Such studies will undoubtedly contribute to the rational design of new functional molecules with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
References
- Cambridge Structural Database - Re3data.org. (n.d.).
- Pan, X., & Kong, X.-Y. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
- Cambridge Structural Database - MIT Information Systems. (n.d.).
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine.
- Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal carbonyl complex [Undergraduate Honors Thesis Collection]. Butler University.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- Crystal Structure, Hirshfeld Analysis, and DFT Calculations of Three Trinuclear Cu(II) Polymorphs. (2022). Molecules, 27(22), 7851.
- Synblock. (n.d.). 2-methoxy-5-(trifluoromethyl)-3-vinylpyridine.
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2015). Journal of Pesticide Science, 40(3), 121-133.
- Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determin
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 24-35.
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 24-35.
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
Sources
- 1. Cambridge Structural Database | re3data.org [re3data.org]
- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Trifluoromethyl)-5-vinylpyridine
This document provides essential safety and logistical guidance for the handling and disposal of 3-(Trifluoromethyl)-5-vinylpyridine. As a compound integrating the reactive vinyl group with a trifluoromethyl-substituted pyridine ring, it presents a unique combination of hazards that demand rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets. Our objective is to empower you with the knowledge to work safely, ensuring the integrity of your research and the protection of your team.
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the foundation of any laboratory safety protocol.[1][2] While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its hazard profile can be expertly inferred from its constituent functional groups: the vinylpyridine moiety and the trifluoromethyl group attached to a pyridine core.
-
Vinylpyridine Hazards : Vinylpyridines are known to be toxic if swallowed, inhaled, or in contact with skin.[3][4] They are flammable liquids and vapors, can cause severe skin burns and eye damage, and may lead to allergic skin reactions.[3][5] A significant, often underestimated, risk is their tendency to polymerize, which can occur exothermically if heated or contaminated, potentially leading to violent container rupture.[6]
-
Trifluoromethylated Pyridine Hazards : The trifluoromethyl group enhances the chemical's stability but also contributes to its toxicological profile. Compounds in this class are often associated with acute oral toxicity, as well as skin, eye, and respiratory system irritation.[7] Upon combustion, these compounds can release highly toxic and corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx).[7][8]
Therefore, this compound must be treated as a flammable, acutely toxic, corrosive, and potentially polymerizable substance. All handling procedures must reflect this comprehensive hazard profile.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical control measure dictated by the hazard assessment.[9][10] The following multi-layered PPE ensemble is mandatory for all personnel handling this compound.
| Body Area | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles: Must be tightly fitting and compliant with ANSI Z87.1 standards to protect against splashes and vapors.[11] Face Shield: Worn over goggles, it provides a secondary barrier against splashes during transfers of larger volumes or when a vigorous reaction is possible.[3][4] |
| Hands | Double-Gloving: Nitrile or Neoprene Gloves | Rationale: Pyridine and its derivatives can degrade common glove materials. Nitrile or neoprene offer good resistance.[12][13] Protocol: Wear a lighter pair of nitrile gloves as a base layer, with a heavier, extended-cuff neoprene or butyl rubber glove as the outer layer. This mitigates risks from undetected punctures and provides extended protection. Gloves must be inspected before each use and disposed of immediately after handling or if contamination is suspected.[3] |
| Body | Flame-Resistant (FR) and Chemical-Resistant Lab Coat or Apron | Rationale: Protects against splashes of the corrosive and flammable liquid. The flame-resistant property is crucial due to the flammability of vinylpyridines.[3][11] For significant splash risks, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Certified Chemical Fume Hood or Respirator | Primary Control: All handling of this compound must be performed inside a properly functioning and certified chemical fume hood to control vapor inhalation.[12] Secondary Control (Respirator): For spill cleanup or in situations where fume hood use is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][14] Personnel must be medically cleared and fit-tested to wear a respirator.[15] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized operational procedure minimizes variability and risk. The following workflow is designed to guide the user from initial preparation to the completion of the experimental step.
Caption: Standard Operating Procedure for handling this compound.
Emergency Procedures: Immediate & Effective Response
Even with meticulous planning, accidents can occur. An immediate and correct response is critical to mitigating harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[7]
-
Spill : Evacuate all non-essential personnel from the area.[17] Wearing full PPE, including respiratory protection if necessary, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[6] Collect the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.[6][18] Ventilate the area thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility. Due to its trifluoromethyl group, this compound is classified as a halogenated organic waste.
Caption: Waste disposal workflow for this compound.
Key Disposal Principles :
-
Never mix halogenated waste with non-halogenated waste.[19]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[15]
-
Contaminated lab supplies (gloves, paper towels, absorbent pads) must also be treated as hazardous waste.[20]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[21][22]
By integrating this expert-level understanding of the risks and adhering strictly to these operational, safety, and disposal protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
- FacilitiesNet. (n.d.). OSHA Regulations for Personal Protective Equipment.
- Horton Group. (n.d.). Mastering OSHA PPE Guidelines for Workplace Safety.
- Tucker Safety. (n.d.). PPE Requirements – OSHA.
- SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels.
- Apollo Scientific. (n.d.). 3-Vinylpyridine Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- MilliporeSigma. (2024, March 2). Vinylpyridines, stabilized Safety Data Sheet.
- Scientific Polymer Products. (n.d.). 4-Vinylpyridine Safety Data Sheet.
- ChemicalBook. (2026, January 17). 2-Vinylpyridine - Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- National Institutes of Health, PubChem. (n.d.). Vinylpyridines, stabilized.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorofuro[2,3-b]pyridine.
- Environmental Health and Safety. (n.d.). Safe Handling of Chemicals.
- 3M. (n.d.). Safety Data Sheet - Poly(Vinylidene Fluoride).
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Apollo Scientific. (2023, June 9). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.
- Fisher Scientific. (2015, September 30). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Hazard Assessment.
- Fisher Scientific. (2010, October 27). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Wikipedia. (n.d.). Trifluoromethylation.
- Organic Syntheses. (2007, February 8). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Cayman Chemical. (2025, August 14). Safety Data Sheet - Trifluorothymidine.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine 97%.
- ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
Sources
- 1. thehortongroup.com [thehortongroup.com]
- 2. tuckersafety.com [tuckersafety.com]
- 3. scipoly.com [scipoly.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Vinylpyridines, stabilized - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. OSHA Regulations for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 10. safetyculture.com [safetyculture.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. chemicalbook.com [chemicalbook.com]
- 19. multimedia.3m.com [multimedia.3m.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. orgsyn.org [orgsyn.org]
- 22. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
